molecular formula C8H5ClN4 B3327588 6-chloro-9-(prop-2-yn-1-yl)-9H-purine CAS No. 354156-58-4

6-chloro-9-(prop-2-yn-1-yl)-9H-purine

Cat. No.: B3327588
CAS No.: 354156-58-4
M. Wt: 192.6 g/mol
InChI Key: UTIQVCHOBUSBRJ-UHFFFAOYSA-N
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Description

6-chloro-9-(prop-2-yn-1-yl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(prop-2-yn-1-yl)-9H-purine typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropurine, a commercially available compound.

    Alkylation Reaction: The 9th position of the purine ring is alkylated using propargyl bromide (prop-2-yn-1-yl bromide) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(prop-2-yn-1-yl)-9H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like ethanol or methanol at moderate temperatures.

    Addition Reactions: Hydrogenation can be performed using hydrogen gas in the presence of a palladium catalyst. Halogenation can be achieved using halogens like bromine or iodine.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield a 6-amino derivative, while hydrogenation of the prop-2-yn-1-yl group would result in a saturated alkyl chain.

Scientific Research Applications

6-chloro-9-(prop-2-yn-1-yl)-9H-purine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

    Biology: The compound can be used in studies related to nucleic acid chemistry and enzyme inhibition. It may also serve as a probe for investigating biological pathways involving purine derivatives.

    Medicine: Potential applications include the development of new pharmaceuticals targeting specific enzymes or receptors. Its unique structure may offer advantages in drug design and optimization.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    6-chloropurine: The parent compound, which lacks the prop-2-yn-1-yl group.

    9-propargyladenine: A similar compound with a propargyl group at the 9th position but without the chlorine atom at the 6th position.

    6-chloro-9-ethylpurine: A derivative with an ethyl group instead of a prop-2-yn-1-yl group at the 9th position.

Uniqueness

6-chloro-9-(prop-2-yn-1-yl)-9H-purine is unique due to the presence of both the chlorine atom and the prop-2-yn-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The prop-2-yn-1-yl group can participate in unique chemical reactions, while the chlorine atom can be selectively substituted to create a wide range of derivatives.

Properties

IUPAC Name

6-chloro-9-prop-2-ynylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h1,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIQVCHOBUSBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC2=C1N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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